

# Application Notes and Protocols: AZD1775 in Combination with Other Anti-Cancer Agents

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## Compound of Interest

Compound Name: AZ3146

Cat. No.: B611999

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## Introduction

AZD1775, also known as adavosertib, is a potent and selective small molecule inhibitor of the WEE1 kinase. WEE1 is a critical cell cycle checkpoint protein that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing entry into mitosis. In cancer cells, particularly those with p53 mutations, inhibition of WEE1 can lead to uncontrolled mitotic entry with damaged DNA, resulting in mitotic catastrophe and apoptosis. This mechanism of action makes AZD1775 a promising agent for combination therapies, as it can sensitize cancer cells to the effects of DNA-damaging agents and other targeted therapies. These application notes provide an overview of preclinical and clinical findings for AZD1775 in combination with other anti-cancer agents, along with protocols for in vitro and in vivo studies.

## Combination Strategies

Combination therapy is a cornerstone of cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity compared to monotherapy.[1][2] AZD1775 has been investigated in combination with various anti-cancer agents, including chemotherapy, targeted therapies like PARP inhibitors, and immunotherapy.

## AZD1775 with Chemotherapy

The combination of AZD1775 with DNA-damaging chemotherapeutic agents is a well-explored strategy. By inhibiting the G2/M checkpoint, AZD1775 allows cancer cells to enter mitosis with DNA damage induced by chemotherapy, leading to synergistic cell death.

Table 1: Preclinical and Clinical Data of AZD1775 in Combination with Chemotherapy

Combination Agent	Cancer Type	Model System	Key Findings	Reference
Gemcitabine and Radiation	Pancreatic Cancer	Clinical Trial (Phase I)	Well-tolerated; overall survival substantially higher than historical controls.	[3]
Irinotecan/SN38	Pancreatic Ductal Adenocarcinoma	PDX models and cell lines	Enhanced anti-tumor effects, decreased proliferation, and increased apoptosis.	[4]
Capecitabine/5-FU	Pancreatic Ductal Adenocarcinoma	PDX models and cell lines	Significantly decreased proliferation and enhanced apoptosis.	[4]

## AZD1775 with PARP Inhibitors

PARP inhibitors trap PARP on DNA, leading to single-strand breaks that can become double-strand breaks during replication. In homologous recombination deficient (HRD) cells, these breaks cannot be repaired, leading to cell death (synthetic lethality). Combining AZD1775 with PARP inhibitors can enhance this effect, even in homologous recombination proficient cells, by preventing DNA repair and forcing cells into mitosis with DNA damage.[5][6][7]

Table 2: Preclinical Data of AZD1775 in Combination with PARP Inhibitors

Combination Agent	Cancer Type	Model System	Key Findings	Reference
Olaparib	Ovarian Cancer	Cell lines	Synergistic cell killing in BRCA-mutant and BRCA-wild type cells.	[6]

## AZD1775 with Other Targeted Therapies

AZD1775 has also been investigated in combination with other targeted therapies, such as ATR inhibitors and HDAC inhibitors.

Table 3: Preclinical Data of AZD1775 in Combination with Other Targeted Therapies

Combination Agent	Cancer Type	Model System	Key Findings	Reference
VE822 (ATR Inhibitor)	Osteosarcoma, Lung Cancer	Cell lines	Synergistic reduction in cell viability and induction of DNA damage in S-phase.	[8]
Vorinostat (HDAC Inhibitor)	Acute Myeloid Leukemia (AML)	Cell lines and murine xenografts	Synergistic killing of AML cells, reduced tumor burden, and prolonged survival in mice.	[9]

## AZD1775 with Immunotherapy

Preclinical studies suggest that WEE1 inhibition can enhance the immunogenicity of cancer cells. By inducing DNA damage and cytosolic DNA accumulation, AZD1775 can activate the

STING-TBK1-IRF3 pathway, leading to the production of type I interferons and a subsequent CD8+ T-cell mediated anti-tumor immune response.[\[10\]](#)

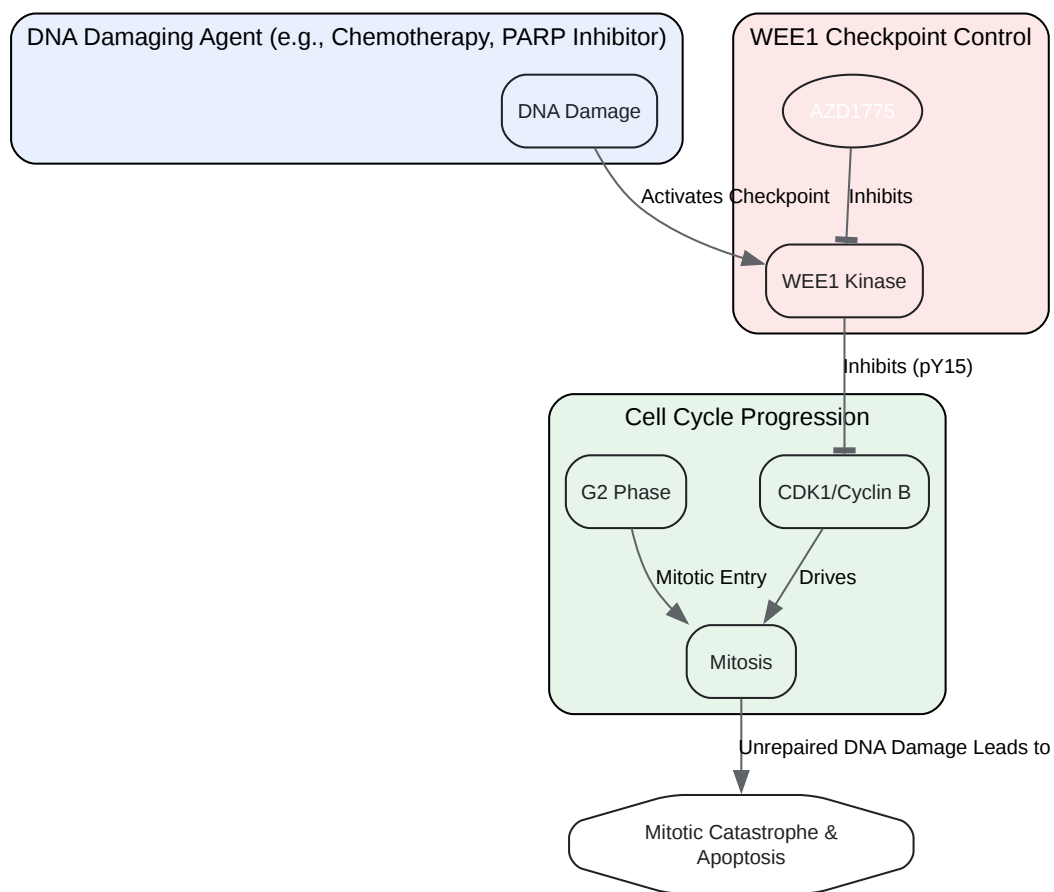
Table 4: Preclinical Data of AZD1775 in Combination with Immunotherapy

Combination Agent	Cancer Type	Model System	Key Findings	Reference
Anti-PD-L1 Antibody	Small-Cell Lung Cancer (SCLC)	Murine models	Marked tumor regression, activation of IFN pathways, and infiltration of cytotoxic T-cells.	<a href="#">[10]</a>

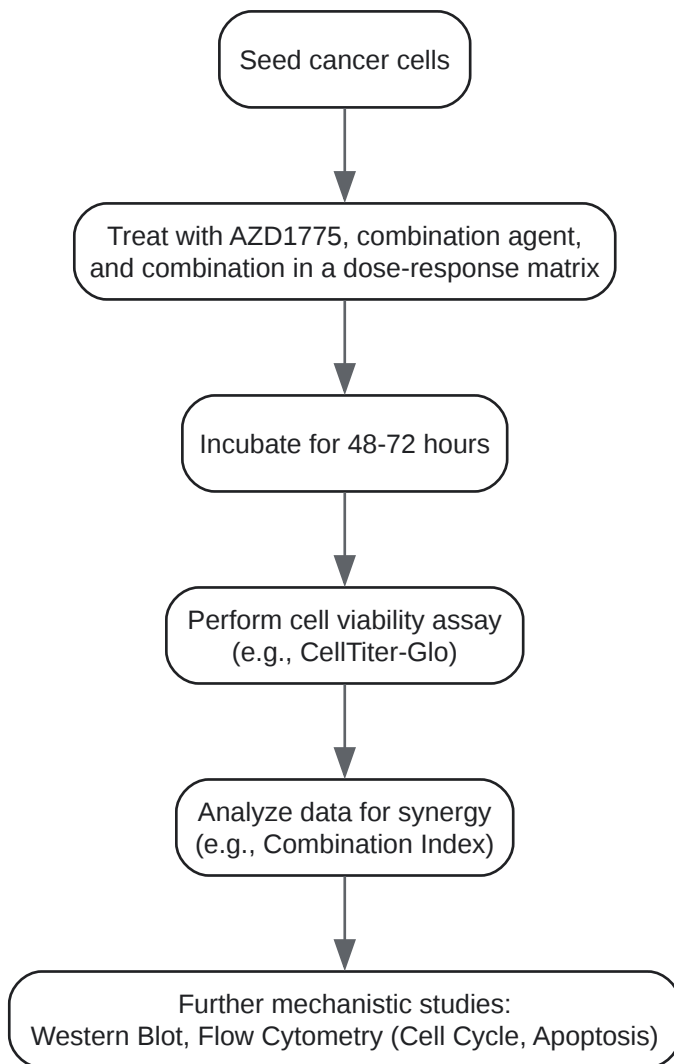
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the combination of AZD1775 with other anti-cancer agents.

Mechanism of Action of AZD1775 in Combination Therapy



## In Vitro Combination Study Workflow



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